molecular formula C13H12N5NaO5S2 B601400 E-Ceftizoxime Sodium Salt CAS No. 97164-53-9

E-Ceftizoxime Sodium Salt

Cat. No.: B601400
CAS No.: 97164-53-9
M. Wt: 405.4 g/mol
InChI Key: ADLFUPFRVXCDMO-GIXFXUBFSA-M
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Mechanism of Action

Target of Action

E-Ceftizoxime Sodium Salt, a third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .

Mode of Action

This compound binds to the PBPs, thereby inhibiting the bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity . This disruption in the cell wall synthesis pathway leads to cell wall weakening, cell lysis, and ultimately, bacterial death .

Pharmacokinetics

This provides a high urinary concentration . Probenecid slows tubular secretion and produces even higher serum levels, increasing the duration of measurable serum concentrations . It achieves therapeutic levels in various body fluids and tissues .

Result of Action

The primary result of this compound’s action is the death of susceptible bacteria . By inhibiting the synthesis of the bacterial cell wall, this compound causes cell lysis and death, effectively treating various bacterial infections .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, it should be stored at a temperature of -20°C . Additionally, the drug’s efficacy can be affected by the presence of other substances in the body, such as probenecid, which can slow the tubular secretion of this compound and increase its serum levels .

Biochemical Analysis

Biochemical Properties

E-Ceftizoxime Sodium Salt plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. These PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, which is a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit PBPs interferes with the normal functioning of bacterial cells, ultimately leading to their demise .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific PBPs within the bacterial cell wall. By inhibiting these PBPs, the compound prevents the final stages of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. This inhibition leads to the accumulation of peptidoglycan precursors, causing cell wall instability and eventual cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its antibacterial activity for extended periods. It is subject to degradation when exposed to extreme temperatures or prolonged storage. Long-term studies have shown that this compound maintains its efficacy in inhibiting bacterial growth, with no significant loss of activity over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively treats bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as nephrotoxicity and hepatotoxicity have been observed. These toxic effects are dose-dependent and highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

This compound is primarily excreted unchanged by the kidneys, indicating minimal metabolism in the body. The compound’s metabolic pathways involve renal clearance, with high urinary concentrations achieved shortly after administration. This efficient excretion process ensures that this compound remains active in the body for an extended period, providing sustained antibacterial effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently. The compound achieves therapeutic levels in various body fluids, including cerebrospinal fluid, bile, and pleural fluid. It also penetrates well into tissues such as the heart, gallbladder, bone, and prostate. This wide distribution ensures that this compound can effectively target bacterial infections in different parts of the body .

Subcellular Localization

This compound localizes primarily within the bacterial cell wall, where it exerts its antibacterial effects. The compound’s ability to bind to PBPs ensures that it targets the site of peptidoglycan synthesis, disrupting cell wall formation. This subcellular localization is critical for the compound’s efficacy in inhibiting bacterial growth and promoting cell lysis .

Chemical Reactions Analysis

Types of Reactions: E-Ceftizoxime Sodium Salt undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .

Biological Activity

E-Ceftizoxime Sodium Salt is a third-generation cephalosporin antibiotic that exhibits significant biological activity primarily through its mechanism of action against bacterial infections. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, biochemical properties, and relevant case studies.

Overview of this compound

This compound (CAS Number: 97164-53-9) is a semisynthetic antibiotic that is highly resistant to a broad spectrum of beta-lactamases. It is effective against both aerobic and anaerobic gram-positive and gram-negative bacteria, making it a valuable therapeutic agent in clinical settings .

Target of Action
E-Ceftizoxime primarily targets penicillin-binding proteins (PBPs) located within the bacterial cell wall. By binding to these proteins, it inhibits the final stages of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of bacterial cells .

Mode of Action
The inhibition of PBPs prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death. This mechanism is particularly effective against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Pharmacokinetics

E-Ceftizoxime exhibits favorable pharmacokinetic properties:

  • Absorption : Notably, it is not metabolized and is excreted unchanged by the kidneys within 24 hours.
  • Volume of Distribution : The mean apparent volume ranges from 15 to 28 L.
  • Protein Binding : Approximately 30% protein-bound across standard concentration ranges.
  • Elimination : Primarily renal excretion without significant metabolism .

E-Ceftizoxime plays a critical role in biochemical reactions by disrupting bacterial cell wall synthesis. The compound's ability to inhibit PBPs leads to:

  • Accumulation of peptidoglycan precursors.
  • Instability in the bacterial cell wall structure.
  • Resultant cell lysis and death of susceptible bacteria .

Clinical Efficacy

A study evaluating the efficacy of E-Ceftizoxime in treating various infections demonstrated its effectiveness against respiratory tract infections and urinary tract infections. Patients treated with this antibiotic showed significant improvement with minimal adverse effects reported .

Resistance Mechanisms

Research has also focused on understanding resistance mechanisms associated with beta-lactam antibiotics like E-Ceftizoxime. A notable finding was that certain strains of Bacteroides fragilis exhibited reduced susceptibility due to the presence of specific resistance genes, highlighting the importance of ongoing surveillance in antibiotic efficacy .

Comparative Activity Against Bacterial Strains

Bacterial StrainActivity Level
Escherichia coliHighly Susceptible
Staphylococcus aureusHighly Susceptible
Streptococcus pyogenesHighly Susceptible
Bacteroides fragilisVariable Susceptibility

Properties

CAS No.

97164-53-9

Molecular Formula

C13H12N5NaO5S2

Molecular Weight

405.4 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C13H13N5O5S2.Na/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18;/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22);/q;+1/p-1/b17-7+;/t8-,11-;/m1./s1

InChI Key

ADLFUPFRVXCDMO-GIXFXUBFSA-M

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[(2-​amino-​4-​thiazolyl)​(methoxyimino)​acetyl]​amino]​-​8-​oxo-​, monosodium salt, [6R-​[6α,​7β(E)​]​]​- (9CI)

Origin of Product

United States

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